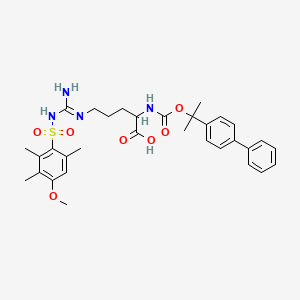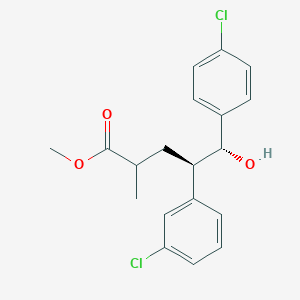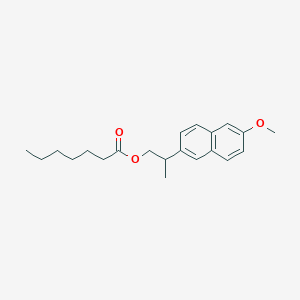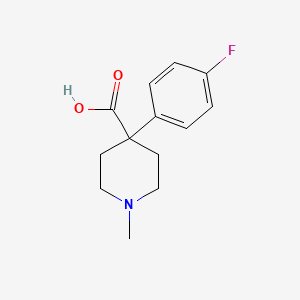
tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and multiple functional groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group, followed by the formation of the pyrrolidine ring through cyclization reactions. The final step often includes deprotection and purification to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of efficient catalysts, high-yielding reaction conditions, and streamlined purification processes to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
(S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.
tert-Butyl carbamate: Commonly used as a protecting group in organic synthesis.
Uniqueness
(S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines a pyrrolidine ring with multiple functional groups. This makes it particularly versatile in various synthetic and biological applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H35N3O3 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
tert-butyl 2-[[(2-amino-3-methylbutanoyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)21(13(3)4)11-14-9-8-10-20(14)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3 |
InChI Key |
VUYFTMASJWPWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[[(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid](/img/structure/B14797154.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)
![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)



![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)


![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)

![Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester](/img/structure/B14797219.png)

